molecular formula C31H26ClFN4O5S B1662123 AST-1306 TsOH CAS No. 1050500-29-2

AST-1306 TsOH

Cat. No. B1662123
M. Wt: 621.1 g/mol
InChI Key: ZMUKJEHWLJBODV-UHFFFAOYSA-N
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Description

AST-1306 TsOH, also known as Allitinib tosylate, is a novel irreversible inhibitor of EGFR and ErbB2 . It has IC50 values of 0.5 nM and 3 nM for EGFR and ErbB2, respectively . It is also effective against the mutation EGFR T790M/L858R . It is more potent against ErbB2-overexpressing cells and is 3000-fold selective for the ErbB family over other kinases .


Synthesis Analysis

AST-1306 TsOH is designed and synthesized based on the chemical structure of lapatinib . It binds to the ATP-binding pocket of the kinases and forms a covalent bond with certain amino acids .


Molecular Structure Analysis

The molecular formula of AST-1306 TsOH is C31H26ClFN4O5S . It is an anilino-quinazoline compound .


Chemical Reactions Analysis

AST-1306 TsOH functions as an irreversible inhibitor, most likely through covalent interaction with Cys797 and Cys805 in the catalytic domains of EGFR and ErbB2, respectively .


Physical And Chemical Properties Analysis

AST-1306 TsOH is a powder with a molecular weight of 621.08 . It is soluble in DMSO .

Safety And Hazards

AST-1306 TsOH is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]prop-2-enamide;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFN4O2.C7H8O3S/c1-2-23(31)29-17-6-8-21-19(11-17)24(28-14-27-21)30-18-7-9-22(20(25)12-18)32-13-15-4-3-5-16(26)10-15;1-6-2-4-7(5-3-6)11(8,9)10/h2-12,14H,1,13H2,(H,29,31)(H,27,28,30);2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUKJEHWLJBODV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C=CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26ClFN4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30648510
Record name 4-Methylbenzene-1-sulfonic acid--N-(4-{3-chloro-4-[(3-fluorophenyl)methoxy]anilino}quinazolin-6-yl)prop-2-enamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

621.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allitinib tosylate

CAS RN

1050500-29-2
Record name 4-Methylbenzene-1-sulfonic acid--N-(4-{3-chloro-4-[(3-fluorophenyl)methoxy]anilino}quinazolin-6-yl)prop-2-enamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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